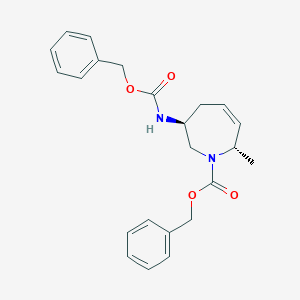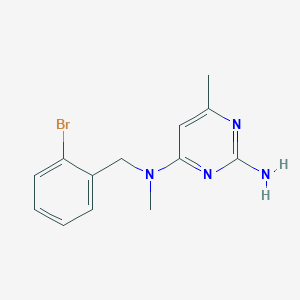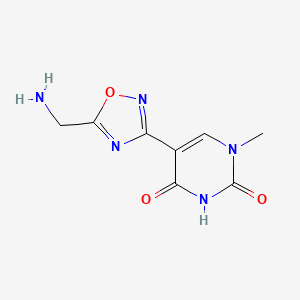![molecular formula C9H15NO B14888676 5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol is a spirocyclic compound characterized by a cyclopropyl group attached to a seven-membered ring containing a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 1-acetyl-1-carboxycyclopropane, with hydrazine . Another method includes the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .
Scientific Research Applications
5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific mechanical or chemical properties
Mechanism of Action
The mechanism by which 5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and spirocyclic structure may enhance binding affinity and specificity, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptan-7-ol: Shares the spirocyclic structure but lacks the cyclopropyl group.
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: Contains a similar spiro ring system with different substituents.
Uniqueness
5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-cyclopropyl-5-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C9H15NO/c11-8-5-10(7-1-2-7)6-9(8)3-4-9/h7-8,11H,1-6H2 |
InChI Key |
CIIOJMFSMOGNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(C3(C2)CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)

![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)
![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)




![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)

